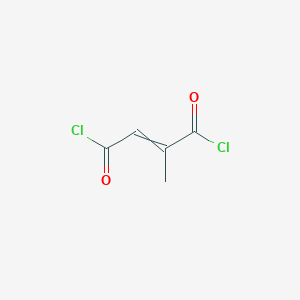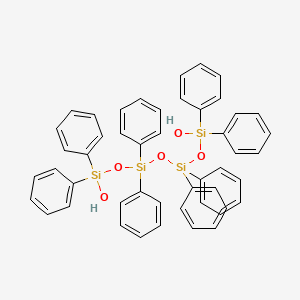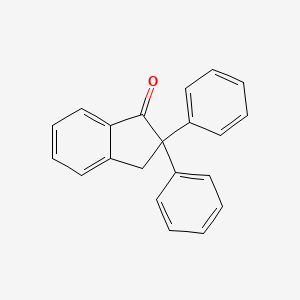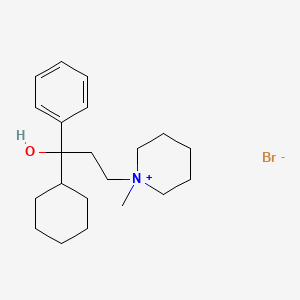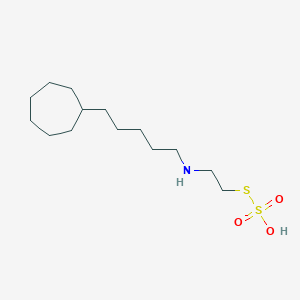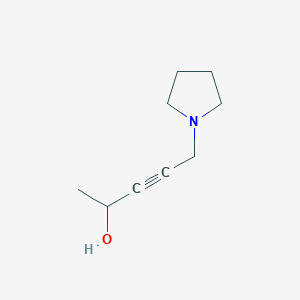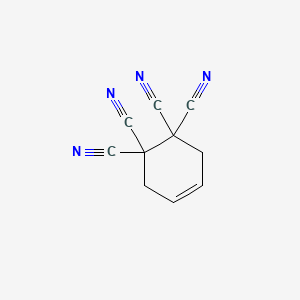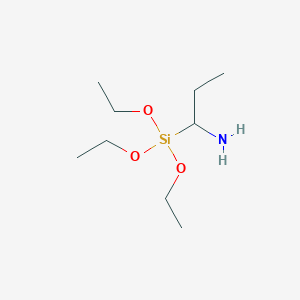
Hydrate scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrate scandium refers to compounds where scandium ions are coordinated with water molecules. These compounds are of significant interest due to their unique properties and potential applications in various fields. Scandium, a rare earth element, forms several hydrated compounds, such as scandium chloride hydrate and scandium nitrate hydrate. These compounds are characterized by their coordination with water molecules, which influences their chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrate scandium compounds can be synthesized through various methods. One common approach involves the reaction of scandium salts with water. For example, scandium chloride hydrate can be prepared by dissolving scandium chloride in water and allowing the solution to crystallize . Another method involves the reaction of scandium oxide with acids, such as hydrochloric acid or nitric acid, to form the corresponding hydrated salts .
Industrial Production Methods
Industrial production of this compound compounds typically involves large-scale synthesis using similar methods. The preparation process can be divided into stages, including the preparation of scandium fluoride, calcium thermal reduction of scandium, and vacuum distillation purification of scandium . These methods ensure the production of high-purity this compound compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrate scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, scandium acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid . These reactions often result in the formation of stable scandium complexes with different coordination numbers.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound compounds include acids (e.g., hydrochloric acid, nitric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., acetic acid). The reaction conditions, such as temperature and pH, play a crucial role in determining the final product’s properties .
Major Products Formed
The major products formed from these reactions include various hydrated scandium salts, such as scandium chloride hydrate, scandium nitrate hydrate, and scandium acetate hydrate. These compounds exhibit unique properties due to their coordination with water molecules, influencing their reactivity and stability .
Scientific Research Applications
Hydrate scandium compounds have numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of hydrate scandium compounds involves their interaction with water molecules and other ligands. The coordination of scandium ions with water molecules influences their chemical behavior and reactivity. For example, the hydrated scandium ion can form stable complexes with various ligands, affecting its solubility and reactivity in different environments . Additionally, scandium’s interaction with biological molecules can modulate ribosomal function, potentially leading to antiviral effects .
Comparison with Similar Compounds
Hydrate scandium compounds can be compared with other hydrated metal ions, such as yttrium and lanthanum hydrates. While these compounds share similar coordination chemistry, this compound compounds exhibit unique properties due to scandium’s smaller ionic radius and higher charge density . This results in different coordination numbers and bond distances, influencing their reactivity and stability. Similar compounds include:
- Yttrium chloride hydrate
- Lanthanum nitrate hydrate
- Aluminum chloride hydrate
These comparisons highlight the distinct characteristics of this compound compounds, making them valuable for specific applications in various fields .
Properties
CAS No. |
12135-07-8 |
|---|---|
Molecular Formula |
H2OSc |
Molecular Weight |
62.971 g/mol |
IUPAC Name |
scandium;hydrate |
InChI |
InChI=1S/H2O.Sc/h1H2; |
InChI Key |
QUIUNVKEQBISAY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)



